molecular formula C20H19NO4S B6420765 methyl 2-{[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoate CAS No. 857494-40-7

methyl 2-{[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoate

Cat. No.: B6420765
CAS No.: 857494-40-7
M. Wt: 369.4 g/mol
InChI Key: LLKHZTGTVHWFKM-UHFFFAOYSA-N
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Description

Methyl 2-{[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoate is an organic compound that belongs to the class of benzoate esters. This compound is characterized by the presence of a benzoate group attached to a pyrrolidinyl sulfanyl moiety, which is further substituted with an ethylphenyl group. The compound’s unique structure makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-ethylphenylamine with succinic anhydride to form the corresponding N-(4-ethylphenyl)succinimide. This intermediate is then reacted with thiol-containing benzoic acid derivatives under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the pyrrolidinone ring can be reduced to form corresponding alcohols.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted benzoate esters.

Scientific Research Applications

Methyl 2-{[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-{[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoate involves its interaction with specific molecular targets. The compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, potentially affecting their function. Additionally, the benzoate ester moiety can interact with various enzymes, influencing metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(3-{[N’-(4-chlorophenyl)-N-(diphenylmethyl)carbamimidoyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoate
  • Ethyl 2-(4-ethylphenyl)-4-methyl-1,3-thiazole-5-carboxylate

Uniqueness

Methyl 2-{[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

methyl 2-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4S/c1-3-13-8-10-14(11-9-13)21-18(22)12-17(19(21)23)26-16-7-5-4-6-15(16)20(24)25-2/h4-11,17H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLKHZTGTVHWFKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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